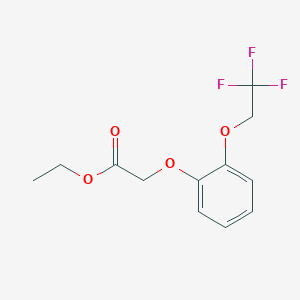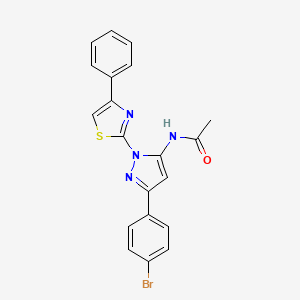
1,2-Dichloro-1,1,2,2-tetramethyldistannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1,1,2,2-tetramethyldistannane is an organotin compound with the molecular formula C4H12Cl2Sn2 It is characterized by the presence of two tin atoms bonded to two chlorine atoms and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,2,2-tetramethyldistannane can be synthesized through the reaction of tetramethyltin with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
Sn(CH3)4+Cl2→ClSn(CH3)2Sn(CH3)2Cl
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-1,1,2,2-tetramethyldistannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a catalyst such as palladium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different substituents.
Reduction Reactions: Products include lower oxidation state tin compounds.
Oxidation Reactions: Products include higher oxidation state tin compounds.
Applications De Recherche Scientifique
1,2-Dichloro-1,1,2,2-tetramethyldistannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as catalysts and stabilizers.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-1,1,2,2-tetramethyldistannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Similar in structure but contains silicon instead of tin.
1,2-Dichloro-1,1,2,2-tetramethylgermane: Similar in structure but contains germanium instead of tin.
Uniqueness
1,2-Dichloro-1,1,2,2-tetramethyldistannane is unique due to the presence of tin atoms, which impart distinct chemical properties compared to its silicon and germanium analogs
Propriétés
Numéro CAS |
58529-40-1 |
|---|---|
Formule moléculaire |
C4H12Cl2Sn2 |
Poids moléculaire |
368.5 g/mol |
InChI |
InChI=1S/4CH3.2ClH.2Sn/h4*1H3;2*1H;;/q;;;;;;2*+1/p-2 |
Clé InChI |
NNAXQWGLEMESPZ-UHFFFAOYSA-L |
SMILES canonique |
C[Sn](C)Cl.C[Sn](C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
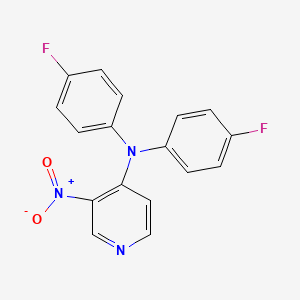
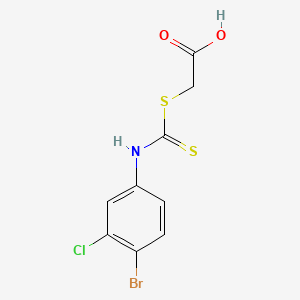
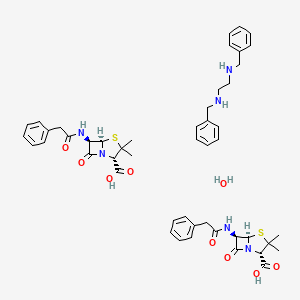
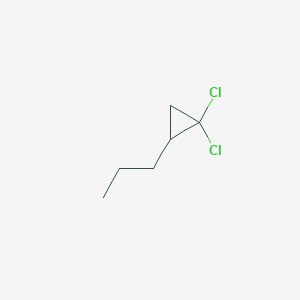
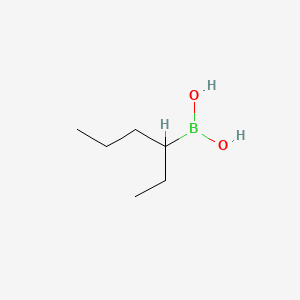
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
